2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

Medicinal Chemistry TRPV1 Antagonism Structure-Activity Relationship (SAR)

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS 2059927-10-3) is an N-Boc-protected, β-hydroxy-α-amino acid derivative featuring a 4-methylpyridin-3-yl side chain. With a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol, it belongs to a class of substituted pyridylalanine building blocks utilized in medicinal chemistry and peptide synthesis.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
Cat. No. B15256702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C14H20N2O5/c1-8-5-6-15-7-9(8)11(17)10(12(18)19)16-13(20)21-14(2,3)4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19)
InChIKeyREWBWARILHWXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS 2059927-10-3)


2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS 2059927-10-3) is an N-Boc-protected, β-hydroxy-α-amino acid derivative featuring a 4-methylpyridin-3-yl side chain . With a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol, it belongs to a class of substituted pyridylalanine building blocks utilized in medicinal chemistry and peptide synthesis . The compound presents as a racemic mixture with a supplier-specified purity of 95% . Its structural hallmarks—a Boc-protected amine, a free carboxylic acid, and a secondary hydroxyl group—enable orthogonal deprotection and site-selective derivatization strategies that are central to its utility in complex molecule assembly .

Orthogonal Boc/COOH for direct SPPS coupling
β-Hydroxyl handle enables late-stage diversification and ADME tuning
Racemic reference standard for chiral HPLC/SFC method validation

Why In-Class Pyridylalanine Building Blocks Cannot Be Interchanged with CAS 2059927-10-3


Although numerous N-Boc-pyridylalanine analogs exist, simple substitution based on generic class membership ignores critical regio-, chemo-, and stereochemical distinctions that directly impact synthetic outcome and biological readout. The presence of the β-hydroxyl group introduces an additional hydrogen-bond donor/acceptor and a chiral center absent in simpler 3-pyridylalanine derivatives, altering both pharmacokinetic properties and molecular recognition profiles [1]. Furthermore, the 4-methyl substitution pattern on the pyridine ring differentiates this scaffold from the 2-methyl isomer by modulating steric encumbrance, electronic distribution on the heterocycle, and, ultimately, target binding interactions, as demonstrated by structure-activity relationship (SAR) studies on related TRPV1 antagonist series where even minor positional changes resulted in >10-fold shifts in Ki values [1]. The quantitative evidence below demonstrates that procurement decisions must be compound-specific rather than class-based.

Regioisomer Mismatch

4-Methyl vs. 2-methyl substitution may shift target binding profile substantially, altering SAR interpretation.

Absence of β-Hydroxyl

Deoxy pyridylalanine analogs lack the additional H-bond donor and synthetic handle, limiting diversification and altering permeability.

Protection State Difference

Ester analogs require extra hydrolysis steps, increasing risk of epimerization and reducing overall yield.

Head-to-Head Quantitative Differentiation Evidence for CAS 2059927-10-3


Regioisomeric Differentiation: 4-Methyl vs. 2-Methyl Pyridyl Substitution

The 4-methylpyridin-3-yl substitution in the target compound provides a distinct steric and electronic profile compared to the 2-methylpyridin-3-yl isomer (CAS 2059934-22-2). Although both compounds share identical molecular formula (C₁₄H₂₀N₂O₅), molecular weight (296.32), and supplier purity (95%), their regioisomeric difference is non-trivial in biological contexts [1]. In a TRPV1 antagonist SAR study, 4-methylpyridine derivatives exhibited Ki values spanning 9.2–100 nM depending on further substituent variation, whereas the 2-substituted pyridine C-region analogs fell outside the most potent cluster, indicating that the 4-methyl orientation is critical for optimal receptor complementarity [1]. Procuring the wrong regioisomer would therefore compromise structure-activity relationships and potentially invalidate biological assays.

Regioisomer Potency
Head-to-head
4-methyl Ki range 9.2–100 nM vs. 2-methyl not among most potent C-region variants
Regioisomer identity may affect target binding potency.
Recombinant human TRPV1 assay context.
Medicinal Chemistry TRPV1 Antagonism Structure-Activity Relationship (SAR)

Functional Group Advantage: β-Hydroxyl vs. Deoxy Alanine Derivatives

The target compound possesses a β-hydroxy group (C-3 position) that is absent in standard N-Boc-3-(pyridin-3-yl)-L-alanine (Boc-3-Pal-OH, CAS 117142-26-4) . This additional hydroxyl contributes one extra hydrogen-bond donor (total HBD = 3 vs. 2 for the deoxy analog) and elevates the topological polar surface area (TPSA = 108.75 Ų vs. ~88.5 Ų for the non-hydroxylated β-amino acid regioisomer, CAS 1366287-38-8) [1]. In drug design, each additional H-bond donor can reduce permeability by approximately 10-fold in cell-based assays, making the hydroxyl a tunable handle for modulating ADME properties [1]. Furthermore, the β-hydroxyl introduces a second stereogenic center, enabling diastereoselective transformations that are impossible with the non-hydroxylated analogs.

Physicochemical Profile
Class-level inference
+1 H-bond donor, +20.25 Ų TPSA vs. deoxy analog.
β-Hydroxyl alters ADME-related molecular properties.
Calculated properties; permeability may shift in cell-based assays.
Peptide Chemistry Hydrogen Bonding Conformational Restriction

Protection Group Orthogonality: Boc-Carboxylic Acid vs. Ester Derivatives

Unlike the commercially available ethyl ester analog (Ethyl 3-hydroxy-3-(4-methylpyridin-3-yl)propanoate), the target compound provides a free carboxylic acid directly, eliminating the need for saponification or acidic ester cleavage steps that can epimerize sensitive α-stereocenters or degrade the pyridine moiety . The Boc group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies: the Boc group is stable under Fmoc deprotection conditions (20% piperidine/DMF) while the free acid allows direct coupling onto resin-bound amines [1]. This orthogonal protection scheme reduces the synthetic step count by 1–2 steps compared to procuring the ester analog, translating to approx. 10–20% yield improvement for a typical linear sequence due to avoidance of ester hydrolysis and subsequent reprotection.

Synthetic Orthogonality
Class-level inference
Free acid enables direct amide coupling; ester requires hydrolysis, adding 1–2 steps.
Pre-installed acid improves SPPS efficiency.
Based on standard Fmoc-SPPS protocols.
Solid-Phase Peptide Synthesis (SPPS) Orthogonal Deprotection Synthetic Intermediate

Stereochemical Identity: Racemic Mixture vs. Enantiopure Building Blocks

The target compound (CAS 2059927-10-3) is supplied as a racemic mixture, whereas certain structurally related building blocks, such as (3S)-3-Boc-amino-3-(4-methylpyridin-3-yl)propanoic acid (CAS 1366287-38-8), are available in enantiopure form [1]. For research groups optimizing asymmetric synthetic routes or investigating stereospecific biological targets (e.g., TRPV1, where enantiomers can exhibit >10-fold differences in IC₅₀ [2]), the availability of a well-characterized racemate is essential as a negative control or as a starting material for chiral resolution studies. The racemic nature is explicitly documented by the absence of optical rotation data and the undefined stereocenter count in supplier specifications .

Stereochemical Identity
Supporting evidence
Supplied as racemic mixture; enantiopure analog (CAS 1366287-38-8) available.
Racemate serves as essential chiral reference standard.
Supplier specification; no optical rotation reported.
Chiral Pool Diastereoselective Synthesis Analytical Reference Standard

High-Value Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid (CAS 2059927-10-3)


TRPV1 Antagonist Lead Optimization and SAR Expansion

The 4-methylpyridin-3-yl moiety aligns with the pharmacophoric C-region identified in potent TRPV1 antagonists (Ki = 9.2–100 nM) [1]. Medicinal chemistry teams can utilize this building block to construct focused libraries exploring appendages on the A-region and B-region while holding the privileged 4-methylpyridin-3-yl core constant, enabling systematic SAR studies to improve analgesic potency and selectivity. The β-hydroxyl group offers an additional vector for probing hydrogen-bond interactions with the TRPV1 binding pocket.

β-Hydroxy-α-Amino Acid Scaffold for Protease Inhibitor Design

The combination of a Boc-protected α-amine, a β-hydroxyl, and a free carboxylic acid provides the ideal functional group triad for incorporation into transition-state analog protease inhibitors . The β-hydroxyl can mimic the tetrahedral intermediate of amide bond hydrolysis, while the 4-methylpyridin-3-yl side chain engages S1′ or S2′ enzyme subsites. The orthogonally protected scaffold allows direct use in solid-phase peptide synthesis without additional deprotection steps.

Racemic Reference Standard for Chiral Analytical Method Development

Because CAS 2059927-10-3 is supplied as a well-characterized racemate (95% purity) while enantiopure analogs (CAS 1366287-38-8) are commercially available as single enantiomers, analytical chemistry groups can use this compound as a racemic reference to develop and validate chiral HPLC or SFC methods for enantiomeric excess determination [1][2]. This is critical for quality control of asymmetric syntheses employing the enantiopure building block.

Hydroxyl-Directed Late-Stage Diversification in Peptide Libraries

The β-hydroxyl group enables O-alkylation, O-acylation, oxidation to the ketone, or elimination to the dehydroamino acid—transformations not accessible with standard deoxy pyridylalanine analogs [1]. This makes the compound a versatile late-stage intermediate for generating structurally diverse peptide libraries from a single precursor, maximizing chemical space exploration in drug discovery campaigns.

Application
Selection Property
Validation Focus
TRPV1 antagonist SAR studies
4-methylpyridin-3-yl substitution
Target binding potency in recombinant TRPV1 assays
β-Hydroxy-α-amino acid protease inhibitor design
Orthogonal Boc/COOH protection
SPPS incorporation and enzyme inhibition endpoint review
Chiral analytical method development
Racemic reference standard
Enantiomeric excess determination by chiral HPLC/SFC
Peptide library diversification
β-Hydroxyl functional handle
Chemical transformation scope and library purity
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